molecular formula C19H25O5P B1258760 Phosphonic acid, p-((4-((4-hydroxy-3-(1-methylethyl)phenyl)methyl)-3,5-dimethylphenoxy)methyl)- CAS No. 852947-39-8

Phosphonic acid, p-((4-((4-hydroxy-3-(1-methylethyl)phenyl)methyl)-3,5-dimethylphenoxy)methyl)-

Cat. No.: B1258760
CAS No.: 852947-39-8
M. Wt: 364.4 g/mol
InChI Key: SVXLLCKJKRYATC-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

MB-07344 primarily targets the thyroid hormone receptor beta (TRβ) . The thyroid hormone receptor beta plays a crucial role in regulating metabolic processes in the body, including lipid and cholesterol metabolism .

Mode of Action

MB-07344 acts as a potent agonist for the thyroid hormone receptor beta . An agonist is a substance that initiates a physiological response when combined with a receptor. In this case, MB-07344 binds to the TRβ, activating it .

Biochemical Pathways

Upon activation of the thyroid hormone receptor beta, MB-07344 influences several biochemical pathways. These primarily involve the regulation of lipid and cholesterol metabolism . The activation of TRβ leads to a decrease in cholesterol and lipid levels, thereby potentially mitigating conditions like hyperlipidemia .

Pharmacokinetics

MB-07344 is a liver-activated prodrug . This means it is converted into its active form in the liver. The prodrug nature of MB-07344 allows it to be stable in extrahepatic tissues, enhancing its bioavailability .

Result of Action

The activation of the thyroid hormone receptor beta by MB-07344 leads to potent lipid and cholesterol-lowering activity . This can result in the reduction of plasma cholesterol levels and hepatic steatosis .

Action Environment

The action of MB-07344 is influenced by the environment within the body. As a liver-activated prodrug, its efficacy and stability are significantly affected by liver function . Moreover, factors such as the presence of other drugs (for example, Atorvastatin) can have additive effects on the cholesterol-lowering activity of MB-07344 .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of MB07344 involves the preparation of a phosphonate-containing thyroid hormone receptor agonist. The compound is typically synthesized through a series of chemical reactions, including the formation of a phosphonate ester and subsequent hydrolysis to yield the final product . The synthetic route often involves the use of reagents such as dimethyl sulfate, sodium hydride, and various organic solvents under controlled conditions to ensure high yield and purity .

Industrial Production Methods: Industrial production of MB07344 follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and minimize impurities. This includes precise control of temperature, pressure, and reaction time. Additionally, advanced purification techniques such as chromatography and crystallization are employed to obtain the final product with the desired specifications .

Chemical Reactions Analysis

Types of Reactions: MB07344 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its biological activity .

Common Reagents and Conditions: Common reagents used in the reactions involving MB07344 include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and substitution reagents like alkyl halides. The reactions are typically carried out under controlled conditions, including specific temperatures, pH levels, and solvent systems .

Major Products Formed: The major products formed from the reactions involving MB07344 depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions can produce various alkylated products .

Comparison with Similar Compounds

MB07344 is unique among thyroid hormone receptor agonists due to its high selectivity for thyroid hormone receptor beta and its potent cholesterol-lowering activity . Similar compounds include GC-1 (sobetirome), KB-2115 (eprotirome), and MGL-3196 (resmetirom). While these compounds also target thyroid hormone receptor beta, MB07344 stands out for its superior efficacy and safety profile in preclinical studies.

Properties

IUPAC Name

[4-[(4-hydroxy-3-propan-2-ylphenyl)methyl]-3,5-dimethylphenoxy]methylphosphonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25O5P/c1-12(2)17-9-15(5-6-19(17)20)10-18-13(3)7-16(8-14(18)4)24-11-25(21,22)23/h5-9,12,20H,10-11H2,1-4H3,(H2,21,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVXLLCKJKRYATC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1CC2=CC(=C(C=C2)O)C(C)C)C)OCP(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25O5P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10234495
Record name MB-07344
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10234495
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

364.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

852947-39-8
Record name MB-07344
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0852947398
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name MB-07344
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10234495
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name MB-07344
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R1ZW9H43ZJ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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